7-Ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol
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Overview
Description
7-Ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol: is a complex organic compound with a unique structure. It belongs to the class of phenanthrene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its multiple ring structure and the presence of hydroxyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to achieve the desired product. For instance, the use of Lewis acids as catalysts can facilitate the cyclization process, while maintaining the reaction temperature around 100-150°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficiency and consistency. The process may include purification steps such as distillation or chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
7-Ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
7-Ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical processes, leading to its observed effects .
Comparison with Similar Compounds
7-Ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol: can be compared with other phenanthrene derivatives such as:
- Podocarp-8(14)-ene, 13β-methyl-13-vinyl-
- Sandaracopimaradiene
- 13-Isopimaradiene
- 8(14),15-Sandaracopimaradiene
These compounds share similar structural features but differ in the presence and position of functional groups, which can significantly influence their chemical properties and applications.
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |
InChI |
InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3 |
InChI Key |
RGLTYROISYBKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C |
Origin of Product |
United States |
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